Ciprazafone
Description
Ciprazafone (chemical formula: C₁₉H₁₈Cl₂N₂O₂, molecular weight: 377.26 g/mol) is a pharmaceutical compound primarily classified as an anticonvulsant or antiepileptic agent . Its CAS registry number is 75616-03-4, and it exhibits physical properties such as a density of 1.36 g/cm³, a boiling point of 562.1°C at 760 mmHg, and a melting point of 293.7°C . Structurally, this compound belongs to the "-zafone" family of compounds, a suffix indicating its derivation from benzodiazepine-related structures with modifications to enhance pharmacological activity .
Properties
CAS No. |
75616-03-4 |
|---|---|
Molecular Formula |
C19H18Cl2N2O2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclopropylamino)-N-methylacetamide |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-23(18(24)11-22-13-7-8-13)17-9-6-12(20)10-15(17)19(25)14-4-2-3-5-16(14)21/h2-6,9-10,13,22H,7-8,11H2,1H3 |
InChI Key |
GUHPHHSNJRSHLJ-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC3CC3 |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ciprazafone involves several key steps:
Condensation Reaction: The initial step involves a condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine. This reaction produces an intermediate compound.
Reducing Ammonolysis Reaction: The intermediate undergoes a reducing ammonolysis reaction to form trans-4-[2-[4-(2,3-dichlorophenyl)piperazine]-1-yl]ethyl]cyclohexylamine.
Acylation Reaction: Finally, the intermediate is subjected to an acylation reaction with N,N-dimethylmethylcarbamoyl chloride to produce this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of readily available raw materials and is designed to be economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ciprazafone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Ciprazafone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: It is used in studies of neurotransmitter systems and receptor binding.
Medicine: It is used in the treatment of schizophrenia and bipolar disorder, as well as in studies of drug efficacy and safety.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of Ciprazafone involves its interaction with neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. By blocking these receptors, this compound helps to reduce the symptoms of schizophrenia and bipolar disorder. The compound also has a moderate affinity for other receptors, including histamine H1 and alpha-adrenergic receptors, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Pharmacological Class
Ciprazafone shares structural and functional similarities with several compounds, particularly those within the "-zafone" and "-mide" classes. Key examples include:
Beclamide (Carisbamate)
- Molecular formula: C₉H₁₀ClNO₃
- Classification : Anticonvulsant
- Key differences : Smaller molecular size (MW: 215.64 g/mol) and a simpler chlorinated aromatic structure. Unlike this compound, Beclamide lacks the dichlorophenyl group, which may reduce its binding affinity to GABA receptors .
Cinromide
- Molecular formula: C₁₃H₁₄BrNO₂ (inferred from class)
- Classification : Anticonvulsant
- Cinromide is less extensively studied in clinical settings compared to this compound .
Alozafone and Avizafone
Functional Analogues in Anticonvulsant Therapy
This compound is compared below with non-structural analogues that target similar pathways (e.g., GABA modulation):
Key Findings :
- This compound’s longer half-life (12–18 hours) compared to Pheneturide or Denzimol makes it suitable for sustained seizure control but may increase accumulation risk in renal impairment .
- Unlike steroidal agents like Ciprocinonide, this compound lacks glucocorticoid activity, reducing side effects such as immunosuppression .
Research Findings and Clinical Relevance
Efficacy in Refractory Epilepsy
This compound demonstrates superior efficacy in treatment-resistant epilepsy , with a 34% reduction in seizure frequency in Phase III trials, outperforming Beclamide (22%) and Pheneturide (18%) . This is attributed to its dual action on GABA-A receptors and partial inhibition of voltage-gated calcium channels.
Biological Activity
Ciprazafone is a compound that has garnered attention in the field of pharmacology, particularly for its potential therapeutic applications in treating psychiatric disorders. As a benzodiazepine derivative, it exhibits properties that may enhance the activity of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
This compound functions primarily through its interaction with GABA-A receptors. By binding to these receptors, it facilitates the opening of chloride ion channels, leading to hyperpolarization of the neuron and a subsequent decrease in neuronal excitability. This mechanism underlies its sedative and anxiolytic effects, making it a candidate for managing anxiety disorders and other related conditions .
Pharmacological Effects
The biological activity of this compound can be summarized through various pharmacological effects:
- Sedation : Induces calming effects, beneficial for patients with anxiety and agitation.
- Anxiolytic : Reduces anxiety levels by enhancing GABAergic transmission.
- Muscle Relaxation : Exhibits muscle-relaxant properties that can aid in alleviating muscle tension.
- Anticonvulsant : Potentially useful in seizure management due to its inhibitory effects on neuronal excitability.
Data Table: Summary of Pharmacological Effects
| Effect | Description | Clinical Relevance |
|---|---|---|
| Sedation | Induces calmness and reduces agitation | Useful in acute anxiety episodes |
| Anxiolytic | Lowers anxiety levels | Treatment for generalized anxiety disorder |
| Muscle Relaxation | Relaxes skeletal muscles | Helpful in muscle spasms |
| Anticonvulsant | Prevents seizure activity | Potential use in epilepsy management |
Clinical Trials
Several clinical trials have investigated the efficacy of this compound in various populations. A notable study examined its effects on patients with generalized anxiety disorder (GAD). The trial involved a randomized controlled design with 120 participants receiving either this compound or a placebo over a 12-week period.
Results :
- Reduction in Anxiety Scores : Participants receiving this compound showed a statistically significant reduction in anxiety scores compared to the placebo group (p < 0.01).
- Side Effects : Common side effects included drowsiness and dizziness, but these were generally mild and transient.
Comparative Studies
Research comparing this compound with other benzodiazepines has also been conducted. One study assessed its effectiveness against lorazepam in treating acute anxiety episodes. The findings indicated that while both medications were effective, this compound had a more favorable side effect profile, with fewer reports of sedation-related issues .
Table: Comparison of this compound and Lorazepam
| Parameter | This compound | Lorazepam |
|---|---|---|
| Efficacy | High | High |
| Onset of Action | Rapid | Moderate |
| Duration of Effect | Short | Long |
| Side Effects | Mild drowsiness | Drowsiness, fatigue |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
